REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([C:9]2[NH:10][CH:11]=[CH:12][N:13]=2)[CH:3]=1.Br[CH2:15][CH2:16]Br.C(=O)([O-])[O-].[K+].[K+].C([O-])([O-])=O.[Cs+].[Cs+]>CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH2:16][CH2:15][N:10]3[C:9](=[N:13][CH:12]=[CH:11]3)[C:4]=2[CH:3]=1 |f:2.3.4,5.6.7|
|
Name
|
|
Quantity
|
835 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)O)C=1NC=CN1
|
Name
|
|
Quantity
|
2366 g
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
1930 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
Cs2CO3
|
Quantity
|
1160 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
8.5 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 100° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 20 L 4-necked round-bottom flask purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of 20 L of water/ice
|
Type
|
EXTRACTION
|
Details
|
extracted with 4×10 L of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 4×5 L of brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was re-crystallized from EA
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C3=NC=CN3CCO2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 37.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |